molecular formula C15H23N3O2 B3301155 tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 907208-89-3

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3301155
CAS No.: 907208-89-3
M. Wt: 277.36 g/mol
InChI Key: CFVAYMJNEFGOFR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a 5-methylpyridin-2-yl moiety. The Boc group enhances solubility and stability during synthetic processes, while the pyridine ring contributes to electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and drug discovery. Its structural flexibility allows for diverse modifications, enabling applications in protease inhibition, antimicrobial agents, and PROTAC (proteolysis-targeting chimera) development .

Preparation Methods

The synthesis of tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-5-methylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70-100°C) for several hours. The product is then purified by extraction and chromatography .

Chemical Reactions Analysis

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium tert-butoxide, and solvents such as toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow for specific interactions with biological targets, making it a valuable building block in drug design. For instance, it has been explored for its potential as an enzyme inhibitor and receptor modulator, which are crucial for developing therapies for diseases such as Alzheimer's and certain cancers.

Mechanism of Action:
In medicinal applications, tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate can interact with neurotransmitter receptors or enzymes, influencing their activity. This interaction is facilitated by the piperazine ring's ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in proteins.

Organic Synthesis

Reagent in Chemical Reactions:
The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions such as the Buchwald-Hartwig amination. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways:
The synthesis typically involves reacting 2-chloro-5-methylpyridine with tert-butyl piperazine-1-carboxylate using palladium catalysts under elevated temperatures (70–100°C) in solvents like toluene. This method allows for efficient production while maintaining high purity levels.

Biological Research

Enzyme Inhibition Studies:
Research has demonstrated that this compound exhibits significant biological activity through enzyme inhibition. Studies focus on its binding affinity to specific enzymes involved in metabolic pathways, which can lead to therapeutic applications.

Receptor Modulation:
The compound has also been investigated for its role in modulating neurotransmitter receptors, which is critical for understanding its potential effects on neurological functions and disorders.

Material Science

Specialty Chemicals:
In addition to its pharmaceutical applications, this compound is used in the production of specialty chemicals that have applications across various industries, including agriculture and materials science. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Case Studies

Study Focus Findings Implications
Enzyme InhibitionDemonstrated inhibition of specific enzymes related to cancer pathwaysPotential development of targeted cancer therapies
Receptor InteractionSignificant modulation of neurotransmitter receptorsInsights into treatment strategies for neurological disorders
Organic SynthesisEffective coupling reactions leading to high-yield productsEnhanced efficiency in drug synthesis processes

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The piperazine ring and pyridine moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations on the Aromatic/Heteroaromatic Ring

The pyridine/pyrimidine substituents significantly influence physicochemical and biological properties. Key examples include:

Compound Substituent(s) Key Properties/Applications Reference
tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate 5-CN group Used in PROTAC synthesis; enhances binding to CDK12/13
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-OH group Increased polarity; potential for H-bonding
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate 5-Br, 4-CH₃ groups Halogenation enables cross-coupling reactions
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-NH₂, 5-F on benzyl Bioactivity modulation via fluorination
tert-Butyl 4-(1H-1,2,4-triazol-1-ylphenyl)piperazine-1-carboxylate Triazole ring Enhanced metabolic stability

Electronic Effects :

  • Electron-withdrawing groups (e.g., CN, Br) increase electrophilicity, facilitating nucleophilic substitutions .
  • Electron-donating groups (e.g., OH, NH₂) improve solubility and H-bonding capacity .

Structural Modifications on the Piperazine Core

Compound Modification Impact Reference
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine instead of pyridine Altered ring size and basicity
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl group Reactivity for C–H insertion reactions
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Cyclohexyl spacer Stereochemical control in synthesis

Stereochemical Considerations :

  • Cyclohexyl derivatives (e.g., compounds 284 and 285 in ) highlight the role of stereochemistry in receptor binding .

Yield Variability :

  • Copper-catalyzed amination yields ~52% , while reductive amination achieves up to 98% .

Structural and Crystallographic Insights

  • Hydrogen Bonding: In tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, intramolecular O–H⋯N bonds stabilize the conformation, while intermolecular N–H⋯O bonds form supramolecular tapes . π-π interactions (3.59 Å) between pyrimidine rings enhance crystal packing .
  • Conformational Analysis :

    • Piperazine rings adopt chair conformations, with substituents in equatorial or axial positions .

Biological Activity

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 250.35 g/mol
  • CAS Number : 944582-92-7

Research indicates that compounds containing piperazine and pyridine moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, particularly in the context of drug-resistant infections.
  • Antitumor Activity : Several studies have highlighted the potential of piperazine derivatives in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity TypeDescriptionReferences
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Antitumor Inhibits proliferation of cancer cells; induces apoptosis in specific cancer lines.
CNS Activity Potential effects on neurotransmitter systems, influencing anxiety and depression models in preclinical studies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various piperazine derivatives, including this compound, against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory concentrations, suggesting a promising role in tuberculosis treatment .
  • Antitumor Activity : In vitro studies assessed the effects of this compound on human cancer cell lines. Results indicated that it could inhibit cell growth and induce apoptosis at micromolar concentrations, with a mechanism involving the modulation of key signaling pathways associated with cell survival .
  • CNS Effects : Research on related piperazine compounds has shown potential anxiolytic effects in animal models, suggesting that this compound may also influence central nervous system activity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 5-methyl-2-bromopyridine) under Buchwald-Hartwig or Ullmann conditions. For example, describes a similar synthesis using silica gel chromatography (hexane:ethyl acetate gradient) to achieve 80% yield. Microwave-assisted Suzuki coupling (as in ) can reduce reaction times and improve regioselectivity. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), inert atmosphere, and solvent selection (e.g., toluene/ethanol mixtures). Yield optimization may require iterative adjustments of temperature, stoichiometry, and purification protocols .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential. highlights ESI-MS for verifying molecular ion peaks (e.g., [M+H-100]+ fragments). For structural confirmation, ¹H NMR should resolve characteristic signals for the tert-butyl group (~1.46 ppm) and pyridinyl protons (8.3–7.0 ppm). Purity >97% is typically confirmed via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase). Crystallography ( ) can further validate stereochemistry and intramolecular interactions .

Q. What solvent systems are optimal for column chromatography purification of piperazine-carboxylate derivatives?

  • Methodological Answer : Silica gel chromatography with hexane:ethyl acetate (4:1 to 8:1 gradients) is widely used, as demonstrated in . For polar intermediates, dichloromethane:methanol (95:5) or ethyl acetate:triethylamine (99:1) may improve resolution. recommends reverse-phase chromatography (C18 columns, acetonitrile/water + 0.1% TFA) for charged or highly polar byproducts. Pre-adsorption of the crude product onto Celite® can enhance separation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Methodological Answer : Contradictions often arise from residual solvents, rotamers, or impurities. For example, identifies intramolecular H-bonding causing atypical NMR shifts. To address this:

  • Perform variable-temperature NMR to detect dynamic effects.
  • Compare experimental HRMS with theoretical isotopic patterns ( ).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Cross-validate with X-ray crystallography ( ) for stereochemical confirmation .

Q. What strategies mitigate challenges in scaling up piperazine-carboxylate synthesis for preclinical studies?

  • Methodological Answer : Scale-up requires balancing yield, purity, and safety:

  • Replace batch reactors with continuous flow systems () to enhance reproducibility.
  • Optimize catalytic systems (e.g., uses Pd catalysts with microwave irradiation for faster kinetics).
  • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • For sensitive intermediates, use low-temperature lithiation (e.g., LiAlH₄ in THF, as in ) with strict moisture control .

Q. How does the electronic environment of the pyridinyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-methyl group on pyridine acts as an electron-donating group, enhancing nucleophilic aromatic substitution (SNAr) at the 2-position. demonstrates this in Suzuki couplings, where electron-rich pyridines facilitate oxidative addition of Pd(0) catalysts. Hammett substituent constants (σ) can predict reaction rates: methyl groups (σ = -0.17) increase electron density, favoring coupling with electrophilic partners. DFT calculations may further elucidate transition states .

Q. What crystallographic methods are suitable for analyzing non-covalent interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. details:

  • Data collection at 293 K using MoKα radiation (λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXS) and refinement with SHELXL.
  • Hydrogen-bonding networks (e.g., O–H⋯N) and π-π stacking interactions (inter-centroid distance = 3.59 Å) are critical for supramolecular assembly.
  • Use Mercury software to visualize packing diagrams and quantify torsion angles .

Properties

IUPAC Name

tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-5-6-13(16-11-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVAYMJNEFGOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671800
Record name tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907208-89-3
Record name tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(5-bromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.33 g), palladium (II) acetate (175 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (639 mg), potassium fluoride (5.43 g) and methylboronic acid (2.80 g) was added tetrahydrofuran (120 mL), and the mixture was refluxed under a nitrogen stream for 3 hr. To the reaction mixture were added ethyl acetate and saturated brine, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography (hexane:ethyl acetate) to give the title compound (3.93 g).
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
639 mg
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reactant
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5.43 g
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reactant
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2.8 g
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reactant
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175 mg
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catalyst
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brine
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0 (± 1) mol
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120 mL
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Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, 2.50 g (19.6 mmol) of 2-methyl-5-chloropyridine and 4.38 g (23.5 mmol) of N-(tert-butyloxycarbonyl)piperazine are dissolved in 50 ml of absolute toluene. 2.26 g (23.5 mmol) of sodium tert-butoxide, 0.37 g (0.59 mmol) of BINAP and 0.36 g (0.39 mmol) of tris(dibenzylideneacetone)dipalladium are then added, and the mixture is heated at 70° C. for 12 h. After cooling, diethyl ether is added to the reaction mixture, the mixture is washed three times with saturated sodium chloride solution and dried over sodium sulphate and the solvent is removed under reduced pressure. The residue is purified by flash chromatography (cyclohexane/ethyl acetate 9:1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.38 g
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reactant
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50 mL
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solvent
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2.26 g
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reactant
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Quantity
0.37 g
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reactant
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0.36 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 2.50 g (19.6 mmol) of 2-methyl-5-chloropyridine and 4.38 g (23.5 mmol) of N-(tert-butyloxycarbonyl)-piperazine are dissolved in 50 ml of absolute toluene. Then, 2.26 g (23.5 mmol) of sodium-tert-butylate, 0.37 g (0.59 mmol) of BINAP, and 0.36 g (0.39 mmol) of tris(dibenzylideneacetone)-dipalladium are added, and it is heated for 12 hours to 70° C. After cooling, the reaction mixture is mixed with diethyl ether, washed three times with saturated sodium chloride solution, dried on sodium sulfate, and solvent is removed in a vacuum. The residue is purified by flash chromatography (cyclohexane/ethyl acetate 9:1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium tert-butylate
Quantity
2.26 g
Type
reactant
Reaction Step Two
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Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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